

SIM1 Gene and Protein: Core Information

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Compound Focus: SIM1

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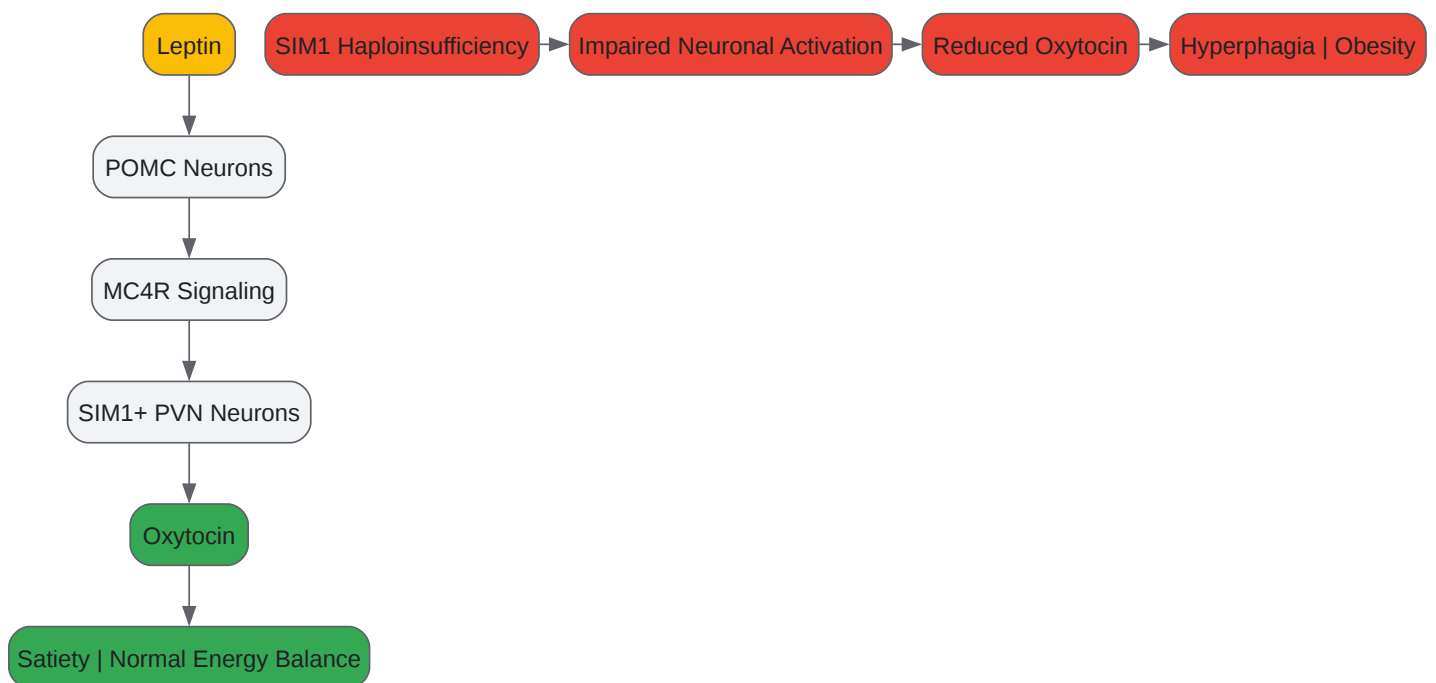
The **SIM1** (Single-minded homolog 1) gene is a protein-coding gene crucial for development and energy homeostasis. The table below summarizes its fundamental characteristics.

Feature	Description
Approved Symbol	SIM1 [1]
Approved Name	SIM bHLH transcription factor 1 [1]
HGNC ID	10882 [1] [2]
Chromosomal Location	6q16.3 [1] [3] [4]
Gene Type	Protein-coding [4] [5]
OMIM Entry	603128 [3] [2]
UniProt ID	P81133 [2] [6]
Orthologs	Conserved in chimpanzee, mouse, rat, chicken, zebrafish, and frog [1]

Protein Details: **SIM1** is a **basic helix-loop-helix–PAS domain (bHLH-PAS)** transcription factor [3] [5]. It must form a heterodimer with proteins like the aryl hydrocarbon receptor nuclear translocator (ARNT) or ARNT2 to regulate gene expression [3]. The protein is **intracellular** and primarily localizes to **nuclear speckles** [6]. The human protein atlas reports enhanced expression in tissues like the kidney and epididymis [6].

SIM1 in Energy Homeostasis and Obesity: Mechanisms and Evidence

SIM1 is a critical regulator of energy balance, primarily through its action in the hypothalamus. The following diagram illustrates the core signaling pathway.



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SIM1 integrates melanocortin signals in the PVN to promote satiety, primarily via oxytocin.

Genetic and Functional Evidence

The connection between **SIM1** and obesity is robust, supported by multiple lines of evidence:

- **Haploinsufficiency and Obesity:** **Haploinsufficiency** (loss of one functional copy) of **SIM1** is an established cause of severe, early-onset obesity in humans and mice [7] [3] [8]. The initial evidence came from a case of a girl with a balanced translocation disrupting the **SIM1** gene [3].
- **Role in Prader-Willi-like Syndrome:** Interstitial deletions at 6q16.3 encompassing **SIM1** are found in patients with a **Prader-Willi-like (PWL)** phenotype, characterized by obesity, hyperphagia (overeating), developmental delay, and hypotonia [9] [8]. However, one study of 109 PWL patients found no gene-harboring deletions in this region, suggesting the association might be rarer than initially thought or involve more complex genetics [9] [10].
- **Postnatal Function:** Crucially, **SIM1**'s role in energy balance is not solely developmental. Postnatal deletion or knockdown of **Sim1** in the paraventricular nucleus (PVN) of mice leads to **hyperphagia and obesity**, while its overexpression reduces food intake [7] [3]. This confirms its ongoing physiological role in adulthood.
- **Oxytocin Link:** The obesity phenotype in **Sim1** haploinsufficient mice is associated with **oxytocin deficiency**, a key hormone regulating satiety and social behavior [3].
- **Regulatory Variants:** Beyond protein-coding mutations, **non-coding enhancer regions** that regulate **SIM1** expression have been identified. Specific SNPs within these enhancers (e.g., SCE2) are found at a higher prevalence in obese individuals and can reduce enhancer activity, potentially predisposing carriers to obesity by fine-tuning **SIM1** expression levels [7].

Experimental Models and Protocols for **SIM1** Research

Researchers use various models to decipher **SIM1** function. Key methodologies from the search results are summarized below.

Experimental Model	Key Protocol/Method	Primary Application/Readout
Zebrafish Transgenic Assay [7]	Clone human SIM1 candidate enhancers (SCEs) into a vector with minimal promoter and GFP reporter. Microinject into one-cell stage Casper zebrafish embryos using the Tol2 transposase system.	In vivo enhancer screening. Annotate GFP expression at developmental (24-72 hpf) and post-developmental (1-3 mpf) time points. Identifies brain/hypothalamus-specific enhancers.
Mouse Transgenic	Test zebrafish-identified enhancers (e.g., SCE2, SCE8) in a mouse model.	Validate conserved mammalian enhancer function. Compare

Experimental Model	Key Protocol/Method	Primary Application/Readout
Enhancer Assay [7]		expression patterns with endogenous Sim1, including embryonic and adult stages.

| **Mouse Genetic Models** [7] [3] | **1. Germline Knockout/Haploinsufficiency:** **2. Conditional Knockout:** Use Cre-lox system for postnatal, tissue-specific deletion (e.g., in hypothalamus). **3. Overexpression:** | **Phenotypic analysis** (obesity, hyperphagia, hormone levels). **Determine postnatal vs. developmental roles. Rescue studies** in obese models (e.g., agouti yellow mice). | **Human Genetic Studies** [9] [10] | **1. Copy Number Variation (CNV) Analysis:** Genome-wide microarray or SNP array on patient cohorts (e.g., PWL). **2. Mutation Analysis:** High-resolution melting curve analysis and Sanger sequencing of **SIM1** exons. | **Identify chromosomal deletions/duplications** in 6q16.3. **Identify rare variants, SNPs, and loss-of-function mutations** in obese vs. lean cohorts. |

Therapeutic Implications and Drug Development

The established role of **SIM1** in the melanocortin pathway and energy balance makes it an attractive, though challenging, target for obesity therapeutics.

- **Target Validation:** **SIM1** is a genetically validated target for severe obesity. Human and mouse genetics confirm that increasing **SIM1** function could have a therapeutic effect, as overexpression can rescue hyperphagia in models of disrupted melanocortin signaling [3] [5].
- **Challenges of Transcription Factor Targeting:** Directly targeting transcription factors like **SIM1** with small molecules is notoriously difficult. Strategies may focus on:
 - **Upstream Pathways:** Targeting receptors upstream of **SIM1** (e.g., MC4R) is a more feasible approach. The recent success of MC4R agonist drugs (e.g., setmelanotide) for specific genetic obesities validates this entire pathway [7].
 - **Downstream Effectors:** The link between **SIM1** and **oxytocin** presents a promising alternative avenue. Investigating oxytocin pathway modulation could bypass the need to target **SIM1** directly [3].
 - **Gene Regulatory Networks:** Understanding **SIM1**'s enhancers (e.g., SCE2) and the factors that bind to them could reveal new, more druggable nodes in its regulatory network [7].

References

1. SIM1 General Information [sinobiological.com]
2. SIM1-SIM bHLH transcription factor 1 - Genes [orpha.net]
3. SIM1 [en.wikipedia.org]
4. SIM1 SIM bHLH transcription factor 1 - NCBI - NIH [ncbi.nlm.nih.gov]
5. SIM1 Gene [maayanlab.cloud]
6. Protein structure - SIM1 [proteinatlas.org]
7. Functional characterization of SIM1-associated enhancers [pmc.ncbi.nlm.nih.gov]
8. Incomplete penetrance and phenotypic variability of 6q16 ... [nature.com]
9. Copy number variation (CNV) analysis and mutation ... [sciencedirect.com]
10. Copy number variation (CNV) analysis and mutation ... [pubmed.ncbi.nlm.nih.gov]

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